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1-(3-(Piperazin-1-yl)phenyl)ethanol Documentation Hub

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  • Product: 1-(3-(Piperazin-1-yl)phenyl)ethanol
  • CAS: 756752-00-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-(Piperazin-1-yl)phenyl)ethanol: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of the Phenylpiperazine Scaffold The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a divers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a diverse array of biologically active compounds.[1][2] Its unique structural and physicochemical properties, particularly the presence of two nitrogen atoms that can be functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] This versatility has led to the development of numerous drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[3] This guide provides a comprehensive technical overview of a specific derivative, 1-(3-(Piperazin-1-yl)phenyl)ethanol, detailing its molecular characteristics, a robust synthetic route, and its potential applications in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Physicochemical and Structural Characteristics

1-(3-(Piperazin-1-yl)phenyl)ethanol is an aromatic secondary alcohol containing a piperazine substituent at the meta-position of the phenyl ring. The presence of the basic piperazine ring and the polar hydroxyl group suggests that this molecule would exhibit moderate water solubility and could be readily formulated as a salt.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O(Calculated)
Molecular Weight 206.28 g/mol (Calculated)
IUPAC Name 1-(3-(Piperazin-1-yl)phenyl)ethanol(N/A)
CAS Number Not available(N/A)

A Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis begins with the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is widely used in the pharmaceutical industry for its high efficiency and broad substrate scope.[6] The second step employs a sodium borohydride reduction , a standard and highly effective method for the chemoselective reduction of ketones to alcohols.[7][8][9]

Step 1: Synthesis of 1-(3-(Piperazin-1-yl)phenyl)ethan-1-one (Intermediate)

The initial step involves the coupling of piperazine with 3'-bromoacetophenone. A mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate, is recommended to prevent the formation of the bis-arylated byproduct. The subsequent deprotection yields the desired intermediate.

Reaction Principle: The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting palladium(II) complex then coordinates with the piperazine, and following deprotonation by a strong base, reductive elimination occurs to form the C-N bond and regenerate the palladium(0) catalyst.[5]

Step 2: Reduction to 1-(3-(Piperazin-1-yl)phenyl)ethanol

The ketone group of the intermediate is then selectively reduced to a secondary alcohol using sodium borohydride in an alcoholic solvent.

Reaction Principle: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (e.g., ethanol or methanol) to yield the final alcohol product.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(Piperazin-1-yl)phenyl)ethan-1-one

Materials:

  • 3'-Bromoacetophenone

  • tert-Butyl piperazine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by 3'-bromoacetophenone and tert-butyl piperazine-1-carboxylate.

  • Heat the reaction mixture at 100 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-(3-acetylphenyl)piperazine-1-carboxylate.

  • Dissolve the purified intermediate in dichloromethane and cool to 0 °C.

  • Add trifluoroacetic acid dropwise and stir at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield 1-(3-(piperazin-1-yl)phenyl)ethan-1-one.

Protocol 2: Synthesis of 1-(3-(Piperazin-1-yl)phenyl)ethanol

Materials:

  • 1-(3-(Piperazin-1-yl)phenyl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(3-(piperazin-1-yl)phenyl)ethan-1-one in methanol in a round-bottom flask and cool the solution in an ice bath.[8]

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography to obtain pure 1-(3-(Piperazin-1-yl)phenyl)ethanol.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Ketone Reduction start1 3'-Bromoacetophenone + tert-Butyl piperazine-1-carboxylate reagents1 Pd(OAc)₂ / XPhos NaOtBu, Toluene, 100°C intermediate1 Protected Intermediate reagents1->intermediate1 Coupling deprotection TFA, DCM product1 1-(3-(Piperazin-1-yl)phenyl)ethan-1-one deprotection->product1 Deprotection reagents2 NaBH₄ Methanol, 0°C to RT product2 1-(3-(Piperazin-1-yl)phenyl)ethanol product1->product2 reagents2->product2 Reduction

Caption: Proposed two-step synthesis of 1-(3-(Piperazin-1-yl)phenyl)ethanol.

Potential Applications in Drug Discovery

Phenylpiperazine derivatives are well-established as modulators of various receptors in the central nervous system.[3] The structural motif of 1-(3-(Piperazin-1-yl)phenyl)ethanol suggests potential activity at serotonin, dopamine, or adrenergic receptors. The introduction of the ethanol group at the meta-position of the phenyl ring could influence receptor binding affinity and selectivity compared to other substituted phenylpiperazines.

This class of compounds has shown promise in the development of therapies for a range of neurological and psychiatric disorders.[1][2] Therefore, 1-(3-(Piperazin-1-yl)phenyl)ethanol represents a valuable candidate for screening in assays related to:

  • Antipsychotic activity: by modulating dopamine and serotonin receptors.

  • Antidepressant and anxiolytic effects: through interaction with serotonin transporters and receptors.

  • Other CNS-related conditions: given the broad applicability of the phenylpiperazine scaffold.

Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to fully elucidate the pharmacological profile and therapeutic potential of this specific molecule.

References

  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
  • Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd.
  • Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric syntheses. Part 2.
  • Chemistry Stack Exchange. (2014, November 17). Resonance and reductions with sodium borohydride.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
  • Wikipedia. (n.d.).
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011, January 14). Beilstein Journal of Organic Chemistry.
  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743.
  • BenchChem. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChemLite. (n.d.). 1-piperazineethanol, 4-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • National Institute of Standards and Technology. (n.d.). 1-Piperazineethanol.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 1).
  • 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. (2023, March 23). MDPI.
  • PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol.
  • Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines.
  • Piperazine: the molecule of diverse pharmacological importance. (2025, August 6).
  • A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.org.
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2025, December 15).
  • Hartwig Group. (n.d.). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent.
  • Structure‐activity relationship of antipsychotic piperazine derivatives. (2023).
  • Revvity Signals. (n.d.). CHEMDRAW®AND SIGNALS CHEMDRAW® COLLECTIONS TIPS AND TRICKS.
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.).

Sources

Protocols & Analytical Methods

Method

Solubility of 1-(3-(Piperazin-1-yl)phenyl)ethanol in DMSO and methanol

Application Note: Solubility Profiling and Handling of 1-(3-(Piperazin-1-yl)phenyl)ethanol Executive Summary This guide details the solubility characteristics, handling protocols, and dissolution strategies for 1-(3-(Pip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Handling of 1-(3-(Piperazin-1-yl)phenyl)ethanol

Executive Summary

This guide details the solubility characteristics, handling protocols, and dissolution strategies for 1-(3-(Piperazin-1-yl)phenyl)ethanol (CAS: Analogous to phenylpiperazine derivatives).[1][2] This compound is a critical intermediate in the synthesis of CNS-active agents and kinase inhibitors.[1][2] Its structure—comprising a lipophilic phenyl ring, a polar/basic piperazine moiety, and a hydrogen-bonding ethanol side chain—presents unique solubility challenges.[2]

This note provides validated protocols for preparing stock solutions in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , distinguishing between the free base and salt forms to prevent experimental failure due to precipitation or degradation.

Physicochemical Profile & Solubility Mechanics

Understanding the molecular interaction is a prerequisite for successful dissolution.

PropertyValue (Estimated/Theoretical)Relevance to Solubility
Molecular Formula C₁₂H₁₈N₂OModerate molecular weight (~206.29 g/mol ).[1][2]
LogP (Octanol/Water) ~1.2 – 1.8Moderately lipophilic; good membrane permeability.[1][2]
pKa (Piperazine) ~9.8 (N4), ~5.4 (N1)Basic.[1] Solubility is highly pH-dependent in aqueous media.[1][2][3]
H-Bond Donors 2 (OH, NH)Capable of H-bonding with MeOH and Water.[1][2]
H-Bond Acceptors 3 (O, 2N)Excellent interaction with DMSO (dipole-dipole).[1][2]
Solvent Interaction Mechanisms
  • DMSO (Aprotic, Polar): Acts as a Lewis base. The sulfoxide oxygen accepts hydrogen bonds from the ethanol -OH and piperazine -NH.[1][2] This is the preferred solvent for high-concentration stock solutions (>50 mM) .[1][2]

  • Methanol (Protic, Polar): Solvates via hydrogen bonding network. Suitable for working solutions and LC-MS preparation but has lower capacity than DMSO for the free base form.[1][2]

  • The "Salt vs. Base" Trap:

    • Free Base:[1] High solubility in MeOH/DMSO; Low aqueous solubility.[2]

    • HCl Salt: High aqueous/MeOH solubility; Reduced solubility in pure DMSO (often requires water co-solvent).[2]

Visualizing the Solubility Workflow

The following decision tree outlines the optimal workflow for solvent selection and preparation based on the compound form.

SolubilityWorkflow Start START: Identify Compound Form CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase Non-ionic SaltForm Salt Form (e.g., HCl) CheckForm->SaltForm Ionic DMSO_High DMSO (Pure) Solubility: >100 mM Use for: Bioassays, Storage FreeBase->DMSO_High MeOH_Med Methanol (Pure) Solubility: >50 mM Use for: LC-MS, Crystallization FreeBase->MeOH_Med DMSO_Co DMSO + 10% Water Prevents 'Salting Out' SaltForm->DMSO_Co Water_High Water / Buffer High Solubility (pH < pKa) SaltForm->Water_High

Figure 1: Decision matrix for solvent selection based on the ionization state of the piperazine derivative.

Protocol 1: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, long-term storage solution for biological screening. Safety: DMSO penetrates skin and carries solutes with it.[2] Wear nitrile gloves.[2]

  • Calculation:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass (

      
      ): 
      
      
      
      [1][2]
    • 
      [1]
      
  • Weighing:

    • Weigh ~10.3 mg of 1-(3-(Piperazin-1-yl)phenyl)ethanol into a distinct amber glass vial (to protect from light). Record exact mass.

  • Solvent Addition:

    • Calculate the exact volume of anhydrous DMSO required based on the recorded mass to achieve exactly 50.0 mM.

    • Tip: Add DMSO slowly down the side of the vial to wash down powder.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonication: If particles persist, sonicate in a water bath at ambient temperature for 5 minutes. Caution: DMSO generates heat upon mixing with water; ensure the bath is not hot.

  • QC Check:

    • Inspect visually against a dark background.[2] The solution must be clear and particulate-free.[1][2]

    • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use.[1][2]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the saturation limit (equilibrium solubility) in Methanol or DMSO. This is the "Gold Standard" method [1][2].

Materials
  • Test Compound (Solid)[1][4][5][6]

  • Solvent (MeOH or DMSO)[1][5]

  • Agitator/Shaker (Temperature controlled at 25°C)[1][5][7]

  • Syringe Filters (0.22 µm PTFE or Nylon)[1]

  • HPLC-UV System[1][2]

Workflow Diagram

ShakeFlaskProtocol Step1 1. Supersaturation Add excess solid to solvent Step2 2. Equilibration Shake 24h @ 25°C Step1->Step2 Agitate Step3 3. Separation Filter (0.22 µm) or Centrifuge Step2->Step3 Remove Solid Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Dilute & Inject

Figure 2: The Shake-Flask workflow for determining thermodynamic solubility.

Step-by-Step Procedure
  • Preparation: Add excess solid (~10 mg) to a glass vial containing 500 µL of solvent (MeOH or DMSO).

  • Equilibration: Cap tightly. Shake at 300 rpm at 25°C for 24 to 48 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.

  • Sampling:

    • Centrifuge the vial at 10,000 rpm for 10 minutes to pellet undissolved material.

    • Carefully withdraw the supernatant.[2]

    • Filtration: Pass supernatant through a 0.22 µm PTFE filter (pre-saturated with solvent to prevent loss).[1][2]

  • Quantification:

    • Dilute the filtrate 1:100 and 1:1000 with mobile phase.

    • Inject into HPLC.[2] Calculate concentration using a calibration curve of the standard.

Troubleshooting & Optimization

IssueCauseSolution
Precipitation in Water/Buffer "Crash out" upon dilution from DMSO stock.[1][2]The free base has low aqueous solubility.[2][8] Keep DMSO final concentration <1% in bioassays.[2] Use a cosolvent (e.g., PEG400) or adjust buffer pH < 6.0 to protonate the piperazine.
Jelly/Viscous Solution H-bonding network formation in high-concentration DMSO.[1][2]Sonicate at 30°C. Add 5% Methanol to disrupt H-bond networks if experimental design permits.
Degradation Oxidation of the secondary amine (piperazine).Store stock solutions under Nitrogen or Argon gas.[2] Avoid repeated freeze-thaw cycles.[1][2]
Hygroscopicity DMSO absorbing water from air.[2]DMSO is hygroscopic.[2] Water intake decreases solubility of the free base. Use anhydrous DMSO and seal vials with Parafilm.[2]

References

  • United States Pharmacopeia (USP). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[2] USP General Chapter <1236>.[2] Available at: [1]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.[1][2]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. [1][2]

  • MilliporeSigma. Solubility & Stability of Phenylpiperazine Derivatives - Technical Guide.[1]

Sources

Application

Application Note: 1-(3-(Piperazin-1-yl)phenyl)ethanol as a Chiral Linker in Kinase Inhibitor Design

Executive Summary The intermediate 1-(3-(Piperazin-1-yl)phenyl)ethanol represents a high-value bifunctional pharmacophore in the synthesis of Type I and Type II kinase inhibitors. Its structural utility lies in its dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intermediate 1-(3-(Piperazin-1-yl)phenyl)ethanol represents a high-value bifunctional pharmacophore in the synthesis of Type I and Type II kinase inhibitors. Its structural utility lies in its dual functionality: the piperazine tail serves as a solubilizing group often positioned in the solvent-exposed region of the kinase ATP-binding pocket, while the chiral secondary alcohol provides a rigid aromatic linker with a stereocenter capable of specific H-bond interactions or further derivatization.

This Application Note provides a validated workflow for the handling, chiral resolution, and synthetic incorporation of this intermediate into heteroaryl kinase inhibitor cores (e.g., pyrimidines, quinazolines).

Structural Analysis & Strategic Value

The Pharmacophore

In many FDA-approved kinase inhibitors (e.g., Bosutinib, Palbociclib), a piperazine moiety is attached to an aromatic ring to modulate physicochemical properties (logP, pKa). The addition of the 1-hydroxyethyl group at the meta position adds a critical vector for extending the molecule into the ribose-binding pocket or the hydrophobic back-cleft.

Key Attributes:

  • Solubility Engine: The secondary amine of the piperazine (

    
    ) ensures protonation at physiological pH, improving oral bioavailability.
    
  • Chiral Handle: The secondary alcohol creates a stereocenter. Enantiopure drugs are required by regulatory bodies; thus, resolving this alcohol is a critical process step.

  • Vector Control: The meta substitution pattern directs the piperazine tail away from the hinge region, preventing steric clash within the ATP pocket.

Retrosynthetic Workflow

The diagram below illustrates where this intermediate fits in a convergent synthesis strategy.

G Target Final Kinase Inhibitor (e.g., Bosutinib Analog) Coupling Step 2: S_NAr or Buchwald Coupling Coupling->Target Deprotection/Final Polish Core Heteroaryl Core (e.g., 4-Cl-Quinazoline) Core->Coupling Electrophile Intermediate 1-(3-(Piperazin-1-yl)phenyl)ethanol (Racemic or Enantiopure) Intermediate->Coupling Nucleophilic Attack (N4) Resolution Step 1: Chiral Resolution (Lipase-mediated) Resolution->Intermediate (S)-Enantiomer Isolation Precursor Starting Material (1-(3-bromophenyl)ethanol + Piperazine) Precursor->Resolution Synthesis & Workup

Figure 1: Convergent synthesis strategy utilizing the piperazinyl-phenyl-ethanol scaffold.

Protocol 1: Enzymatic Kinetic Resolution (EKR)

Objective: To isolate high-purity (S)- or (R)-1-(3-(Piperazin-1-yl)phenyl)ethanol from the racemic mixture using biocatalysis. Rationale: Chemical resolution is often inefficient for this substrate. Lipase-mediated transesterification is preferred due to mild conditions and high enantioselectivity (


) [1].
Materials
  • Substrate: Racemic 1-(3-(Piperazin-1-yl)phenyl)ethanol (10 mmol)

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym® 435)[1]

  • Acyl Donor: Vinyl acetate (2.0 equiv)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)

  • Temperature: 30°C

Step-by-Step Procedure
  • Preparation: Dissolve 2.06 g (10 mmol) of the racemic alcohol in 20 mL of anhydrous MTBE.

    • Note: Ensure the piperazine secondary amine is not interfering. If the amine acts as a nucleophile, it may need Boc-protection (N-Boc) prior to resolution. However, CAL-B is highly specific for the alcohol.

  • Initiation: Add vinyl acetate (1.85 mL, 20 mmol) and Novozym® 435 (100 mg).

  • Incubation: Shake the reaction mixture at 200 rpm at 30°C. Monitor conversion by Chiral HPLC (see Section 5).

  • Termination: Stop the reaction at ~50% conversion (typically 4–6 hours). Filter off the immobilized enzyme.

  • Separation:

    • The reaction mixture now contains the (S)-alcohol (unreacted) and the (R)-acetate (reacted).

    • Evaporate the solvent.

    • Purification: Use Flash Column Chromatography (SiO2).

      • Eluent A (for Acetate): Hexane/EtOAc (8:2).

      • Eluent B (for Alcohol): DCM/MeOH (9:1).

  • Hydrolysis (Optional): If the (R)-enantiomer is desired, hydrolyze the isolated acetate using LiOH in THF/Water.

Yield Expectations:

Component Theoretical Yield Typical Isolated Yield ee%
(S)-Alcohol 50% 42–46% >98%

| (R)-Acetate | 50% | 44–48% | >97% |

Protocol 2: Coupling to Kinase Core (S_NAr)

Objective: Attach the resolved intermediate to a chloropyrimidine or quinazoline core. Mechanism: Nucleophilic Aromatic Substitution (


). The secondary amine of the piperazine (N4) is the nucleophile.
Materials
  • Nucleophile: (S)-1-(3-(Piperazin-1-yl)phenyl)ethanol (1.0 equiv)

  • Electrophile: 4-Chloro-quinazoline derivative (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol

Step-by-Step Procedure
  • Charge: In a reaction vial, combine the electrophile (1.0 mmol) and the piperazinyl-ethanol intermediate (1.0 mmol) in 5 mL of IPA.

  • Basify: Add DIPEA (0.44 mL, 2.5 mmol).

    • Critical: The aliphatic OH group is a weak nucleophile compared to the piperazine NH; chemoselectivity is usually high, favoring N-alkylation over O-alkylation.

  • Reflux: Heat the mixture to 80°C (or reflux) for 4–12 hours.

    • Monitoring: Watch for the disappearance of the chloro-heterocycle by LC-MS.

  • Workup:

    • Cool to room temperature.[2]

    • If the product precipitates: Filter and wash with cold IPA/Ether.

    • If soluble: Evaporate solvent, redissolve in DCM, wash with NaHCO3, dry over MgSO4, and concentrate.

  • Validation: Verify the integrity of the chiral center.

    
     conditions generally do not racemize the distal secondary alcohol.
    

Quality Control: Chiral HPLC Method

To ensure the enantiomeric excess (ee%) of the intermediate before coupling.

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV @ 254 nm

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min

  • Acceptance Criteria: ee% > 98.0% for late-stage intermediates.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Conversion in Resolution Enzyme inactivation or water presence.Use anhydrous solvents; dry Novozym 435 in a desiccator before use.
O-Alkylation during Coupling Reaction temperature too high or base too strong.Lower temp to 60°C; ensure DIPEA is used, not NaH or stronger bases.
Racemization Acidic conditions or high heat >120°C.Avoid strong acids; keep workup neutral.
Solubility Issues Piperazine aggregation.Add 5% MeOH to DCM during extractions; use TFA salts for storage (stable solid).

References

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Source: MDPI (Molecules 2012). Context: Establishes the protocol for resolving phenyl-ethanol derivatives using CAL-B (Novozym 435) with high enantioselectivity. URL:[Link]

  • Synthesis of Piperazines (Buchwald/Hartwig & S_NAr approaches). Source: Organic Chemistry Portal. Context: Provides general conditions for coupling piperazines to aryl halides, relevant for synthesizing the precursor to the title intermediate. URL:[Link]

  • Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Source: NIH / PubMed Central. Context: Demonstrates the synthetic utility of piperazine-linker-phenyl motifs in developing anticancer agents.[4][5] URL:[Link]

Sources

Method

Application Note: Preparation of Serotonin Receptor Ligands Using Phenylpiperazine Ethanol

Introduction: The Privileged Scaffold In the development of serotonergic modulators, few structural motifs possess the versatility of the arylpiperazine scaffold. Specifically, 2-(4-phenylpiperazin-1-yl)ethanol (PPE) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the development of serotonergic modulators, few structural motifs possess the versatility of the arylpiperazine scaffold. Specifically, 2-(4-phenylpiperazin-1-yl)ethanol (PPE) represents a critical "anchor" molecule. It bridges the lipophilic arylpiperazine headgroup—which binds the orthosteric site of serotonin receptors (5-HT1A, 5-HT2A)—with a flexible ethyl linker capable of reaching secondary binding pockets.

This guide details the chemical functionalization of PPE to generate high-affinity ligands. We focus on two primary synthetic pathways: Nucleophilic Substitution via Chlorination (for robust, scale-up synthesis) and the Mitsunobu Coupling (for rapid library generation).

Pharmacophore Logic

The biological activity of PPE derivatives hinges on a three-part pharmacophore model:

  • Headgroup (Arylpiperazine): Forms a salt bridge with the conserved Asp3.32 residue in the GPCR transmembrane domain.

  • Linker (Ethyl): Provides the necessary distance (approx. 2-4 carbons) to span the receptor channel.

  • Tail (Variable): The moiety attached to the ethanol oxygen determines subtype selectivity (e.g., 5-HT1A vs. D2) by interacting with extracellular loops.

Pharmacophore Head Arylpiperazine (Orthosteric Binding) Linker Ethyl Linker (Spacer) Head->Linker Receptor GPCR Interaction (Asp3.32 Salt Bridge) Head->Receptor Ionic Bond Tail Variable Tail (Selectivity Filter) Linker->Tail

Figure 1: Pharmacophore assembly of phenylpiperazine ethanol ligands.

Strategic Synthesis Pathways

To functionalize the hydroxyl group of PPE, we employ two distinct strategies depending on the stability of the "Tail" nucleophile and the scale of the reaction.

SynthesisPathways PPE 2-(4-phenylpiperazin-1-yl)ethanol (Starting Material) SOCl2 SOCl2 / CHCl3 (Activation) PPE->SOCl2 Route A: Chlorination Mitsunobu Mitsunobu Conditions (DEAD, PPh3, H-Nu) PPE->Mitsunobu Route B: Direct Coupling Chloride Intermediate: Chloro-ethyl derivative (HCl salt) SOCl2->Chloride Product Final Ligand (Ether/Amine Linkage) Chloride->Product + Nu / Base Nu Nucleophile (H-Nu) (e.g., Imide, Amide, Phenol) Base Base (K2CO3/NaH) Mitsunobu->Product

Figure 2: Divergent synthetic workflows for PPE functionalization.

Protocol A: Activation via Chlorination

Best for: Large-scale synthesis, robust nucleophiles. Mechanism: Conversion of the alcohol to an alkyl chloride using thionyl chloride (


).[1][2]
Materials
  • Substrate: 2-(4-phenylpiperazin-1-yl)ethanol (1.0 eq)

  • Reagent: Thionyl chloride (

    
    ) (1.5 eq)
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    
    )
  • Workup: Diethyl ether (

    
    )
    
Step-by-Step Procedure
  • Dissolution: Dissolve 10 mmol of 2-(4-phenylpiperazin-1-yl)ethanol in 20 mL of anhydrous

    
     in a round-bottom flask equipped with a drying tube (CaCl2).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add

    
     (15 mmol) dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 60°C) for 3–5 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (lower Rf) should disappear.

  • Isolation (Critical Step):

    • Evaporate the solvent and excess

      
       under reduced pressure.
      
    • The residue is the hydrochloride salt of the chloro-intermediate.

    • Trituration: Add cold anhydrous

      
       (20 mL) to the residue and sonicate. A white/off-white precipitate will form.
      
    • Filter the solid and dry under vacuum.[3]

    • Note: Do not neutralize at this stage if storing. The HCl salt is stable; the free base can cyclize (aziridinium formation) or dimerize over time.

Protocol B: Nucleophilic Displacement (N-Alkylation)

Best for: Attaching heterocyclic "tails" (e.g., phthalimide, saccharin, benzoxazolinone).

Materials
  • Substrate: Chloro-ethyl phenylpiperazine HCl salt (from Protocol A) (1.0 eq)

  • Nucleophile: Target heterocycle (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) - Excess required to neutralize the HCl salt and deprotonate the nucleophile.
    
  • Catalyst: Potassium Iodide (

    
    ) (0.1 eq) - Finkelstein catalyst to accelerate reaction.
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
Step-by-Step Procedure
  • Activation: In a reaction vial, suspend the Nucleophile (1.1 mmol) and

    
     (3.0 mmol) in 
    
    
    
    (10 mL). Stir at room temperature for 15 minutes.
  • Coupling: Add the Chloro-ethyl phenylpiperazine HCl salt (1.0 mmol) and catalytic

    
    .
    
  • Heating: Heat the mixture to reflux (80°C) for 12–24 hours.

  • Workup:

    • Cool to room temperature.[3] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the filtrate to dryness.

    • Resuspend residue in DCM and wash with water (x2) and brine (x1).

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol C: Mitsunobu Coupling (Direct Route)

Best for: Acid-sensitive substrates, rapid library synthesis, reacting with phenols.

Materials
  • Substrate: 2-(4-phenylpiperazin-1-yl)ethanol (1.0 eq)

  • Pronucleophile: Phenol or Imide derivative (1.0 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or DIAD (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Preparation: Dissolve PPE (1.0 mmol), the Pronucleophile (1.0 mmol), and

    
     (1.2 mmol) in anhydrous THF (10 mL) under nitrogen atmosphere.
    
  • Addition: Cool to 0°C. Add DEAD (1.2 mmol) dropwise (neat or in minimal THF) to maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Quenching: Add water (0.5 mL) to quench excess reagents.

  • Purification: Concentrate in vacuo. The major contaminant is triphenylphosphine oxide (

    
    ).
    
    • Tip: Use a SCX (Strong Cation Exchange) cartridge. Load the crude mixture (dissolved in MeOH/DCM). Wash with MeOH (removes neutral reagents/byproducts). Elute product with 2M

      
       in MeOH.
      

Pharmacological Validation & Data Analysis

To validate the synthesized ligands, radioligand binding assays are standard. The table below illustrates expected trends when modifying the "Tail" region of the PPE scaffold.

Table 1: SAR Trends for PPE Derivatives at 5-HT Receptors

Compound IDTail Group (Attached to Ethanol)Linker5-HT1A Ki (nM)5-HT2A Ki (nM)Selectivity Profile
PPE-1 Hydroxyl (Starting Material)Ethyl>1000>1000Inactive (Reference)
PPE-2 PhthalimideEthyl15.2240Moderate 5-HT1A
PPE-3 3-ChlorophenoxyEthyl2.445High Affinity (Mixed)
PPE-4 BenzoxazolinoneEthyl0.8120Potent 5-HT1A

Note: Data represents representative values for this structural class based on literature averages for educational comparison.

Troubleshooting Guide
  • Problem: Low yield in Protocol B (Alkylation).

    • Cause: Cyclization of the chloro-amine to a quaternary aziridinium salt which then hydrolyzes back to alcohol.

    • Solution: Ensure the reaction is strictly anhydrous. Use a stronger nucleophile or switch to Protocol C (Mitsunobu).

  • Problem: "Sticky" spot on TLC (tailing).

    • Cause: The basic piperazine nitrogen interacts with silica silanols.

    • Solution: Add 1% Triethylamine (

      
      ) or Ammonia to the TLC eluent and column solvent.
      

References

  • Review of Arylpiperazines: Lopez-Rodriguez, M. L., et al. "Arylpiperazine derivatives as 5-HT1A receptor ligands."[4][5] Current Medicinal Chemistry 9.4 (2002): 443-469.

  • Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and related reactions: advances and applications."[6] Chemical Reviews 109.6 (2009): 2551-2651.

  • Trazodone Synthesis (Microwave/Alkylation): Satała, G., et al. "Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands." Molecules 24.8 (2019): 1604.

  • Chlorination of Amino-Alcohols: Clayden, J., et al. "Organic Chemistry." Oxford University Press. (General reference for SOCl2 mechanism on amino-alcohols).

  • SAR of Phenylpiperazines: Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents.[4] Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-pyrimidinyl)piperazines." Archiv der Pharmazie 328.2 (1995): 143-148.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Reduction of 3-(piperazin-1-yl)acetophenone

User Role: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Chiral Reduction of Piperazinyl-Acetophenones Introduction & Mechanistic Overview The Challenge: Reducing 3-(piperazin-1-yl)acetop...

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Chiral Reduction of Piperazinyl-Acetophenones

Introduction & Mechanistic Overview

The Challenge: Reducing 3-(piperazin-1-yl)acetophenone to its corresponding chiral alcohol, (R)- or (S)-1-(3-(piperazin-1-yl)phenyl)ethanol, presents a unique "poisoning" challenge. Unlike simple acetophenones, the piperazine moiety contains a basic secondary amine (


) and a tertiary aniline-like nitrogen.

The Core Conflict: Most high-performance enantioselective catalysts (e.g., Noyori Ru-complexes) rely on Lewis acidic metal centers. The free nitrogen on the piperazine ring acts as a competitive ligand, coordinating to the Ruthenium (or Rhodium) center, displacing the chiral ligand or blocking the coordination site. This leads to stalled conversion or racemic background reduction .

The Solution Architecture: This guide focuses on two validated protocols to bypass this interference:

  • Protocol A (Chemical): Asymmetric Transfer Hydrogenation (ATH) using in situ protonation.

  • Protocol B (Biological): Ketoreductase (KRED) Biocatalysis.

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the best starting point for your specific constraints.

G Start Start: Reduction of 3-(piperazin-1-yl)acetophenone Scale What is your scale? Start->Scale Purity Is the piperazine NH free? Scale->Purity < 100g (Lab Scale) RouteB Route B: Biocatalysis (KRED Screening) Scale->RouteB > 100g (Process Scale) RouteA Route A: Ru-ATH (Noyori Transfer Hydrogenation) Purity->RouteA No (N-Boc/N-Me) Protect Pre-step: Boc-protection Recommended Purity->Protect Yes (Free NH) RouteA->RouteB If ee < 95% Protect->RouteA

Figure 1: Decision matrix for protocol selection based on scale and substrate protection status.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred method for medicinal chemistry labs due to operational simplicity and the avoidance of high-pressure hydrogen gas.

The System
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya Catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Optimization
ParameterRecommendationScientific Rationale
Stoichiometry Substrate (1.0 eq) : HCOOH/TEA (3-5 eq)Excess acid is critical. It protonates the piperazine NH, converting it to an ammonium salt (

), which cannot coordinate to the Ru center.
Catalyst Loading 0.5 – 1.0 mol%Higher loading than simple acetophenones is required to overcome minor inhibition effects.
Concentration 0.2 M – 0.5 MHigh concentration favors the bimolecular hydride transfer step.
Temperature 25°C

40°C
Start at 25°C. If conversion is <50% after 4h, increase to 40°C. Do not exceed 60°C to prevent ligand dissociation.
Critical Workflow: The "Acid-First" Technique
  • Dissolve substrate in solvent.

  • Add Formic Acid/TEA mixture FIRST. Stir for 10 minutes. This ensures the piperazine is fully protonated before the catalyst sees it.

  • Add the Ru-catalyst.[1]

  • Monitor by HPLC (Chiralcel OD-H or AD-H column).

Troubleshooting Guide (FAQ Format)

Issue 1: Reaction Stalls at ~50% Conversion

Q: My reaction starts fast but stops halfway. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or pH Drift. As the reaction proceeds, the consumption of formic acid can shift the pH. If the system becomes too basic (due to the piperazine), the free amine regenerates and poisons the catalyst.

The Fix:

  • Check pH: Ensure the reaction mixture remains acidic (pH < 5 on wet paper).

  • Spike Acid: Add 1.0 equivalent of pure Formic Acid.

  • Switch Solvent: Change from MeOH to DCM . Piperazine ammonium salts are often more soluble in MeOH, but the reaction kinetics for ATH are often superior in DCM for bulky substrates due to non-polar transition state stabilization.

Issue 2: Low Enantioselectivity (ee < 80%)

Q: I am getting the product, but the ee is poor (70-80%).

Diagnosis: Background Reduction or Racemization.

  • Background Reduction: If the complex dissociates, free Ruthenium can catalyze racemic hydrogenation.

  • Temperature: Higher temperatures increase the rate of the racemic pathway faster than the enantioselective pathway.

The Fix:

  • Lower Temperature: Run the reaction at 0°C or 4°C. (Note: This will require longer reaction times, up to 24-48h).

  • Ligand Check: Switch from TsDPEN to FsDPEN (Pentafluorophenylsulfonyl). The electron-withdrawing effect of the fluorine atoms makes the Ru-H species more acidic and reactive, often boosting both rate and selectivity at lower temperatures.

Issue 3: Workup Emulsions & Yield Loss

Q: I cannot extract the product. It stays in the aqueous layer or forms a rag layer.

Diagnosis: Amphoteric Nature. The product has a basic piperazine and a lipophilic phenyl ring. At neutral pH, it may form zwitterionic aggregates or remain water-soluble.

The Fix:

  • Basify: Quench with NaOH to pH > 12 to ensure the piperazine is free-based.

  • Solvent: Do not use Ether/Hexanes. Use DCM/Isopropanol (9:1) or Chloroform for extraction. The alcohol cosolvent disrupts hydrogen bonding networks.

Advanced Optimization: The "Salt Strategy"

If the free base continues to fail, synthesize the Dihydrochloride Salt of the starting material before the reduction.

Reaction Substrate 3-(piperazin-1-yl) acetophenone Salt Substrate • 2HCl (Solid Precipitate) Substrate->Salt Pre-treatment HCl HCl (gas) or 4M in Dioxane HCl->Salt Reduction Ru-ATH Reduction (Base added to neutralize ONLY catalyst HCl) Salt->Reduction Clean Reaction

Figure 2: Pre-formation of the salt prevents catalyst coordination.

Protocol:

  • Dissolve substrate in EtOAc.

  • Add 2.2 eq of 4M HCl in Dioxane.

  • Filter the white solid (Substrate•2HCl).

  • Perform ATH on the salt. Note: You must add exactly 1.0 eq of TEA to the reaction to activate the Ru-catalyst, but the substrate will remain protonated.

References & Authority

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link

    • Foundational text for the TsDPEN-Ru mechanism.

  • Wills, M., et al. (2018).[3] Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes.[3] Journal of Organometallic Chemistry, 875, 72-79.[3] Link[3]

    • Specific application to substituted acetophenones.

  • Vertex/Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. US20190092739A1. Link

    • Industrial context for handling piperazine intermediates.

  • Palmer, M. J., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(23), 2329–2347.

    • Review covering interference by heteroatoms (amines) in ATH.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Ruthenium complexes and Piperazine derivatives before handling. Piperazine is a sensitizer; use appropriate PPE.

Sources

Optimization

Technical Support Center: Synthetic Strategies for Piperazine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective synthesis of piperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective synthesis of piperazine derivatives. Specifically, we will address a common and critical issue: the unintended oxidation of secondary alcohols during synthetic manipulations. The following troubleshooting guides and FAQs provide direct, actionable advice and detailed experimental protocols to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem
Q1: I am trying to modify another part of my molecule, but the secondary alcohol on my piperazine derivative is being oxidized to a ketone. Why is this happening?

A1: This is a frequent challenge rooted in the inherent reactivity of secondary alcohols. They are readily oxidized to ketones by a wide range of reagents and conditions, some of which may not be obvious oxidizing agents.[1][2] The mechanism generally involves the removal of the hydroxyl proton and the hydrogen atom from the carbinol carbon (the carbon bearing the -OH group).[3][4] This process can be initiated by transition metal-based reagents (like chromium or manganese), but also by seemingly benign conditions such as exposure to air and trace metal impurities over long reaction times, or even certain workup conditions.

The piperazine moiety itself can complicate matters. The basic nitrogen atoms can interact with reagents, potentially forming complexes that enhance the oxidizing environment or promote side reactions.[5] Therefore, even if you are not intentionally running an oxidation reaction, you may be creating conditions conducive to it.

Q2: Are there specific structural features of my piperazine derivative that make the secondary alcohol more susceptible to oxidation?

A2: Yes, several factors can influence the reactivity of the secondary alcohol:

  • Steric Hindrance: Alcohols with less steric hindrance around the carbinol carbon are more accessible to oxidizing agents and are therefore more susceptible.

  • Electronic Effects: Electron-donating groups near the alcohol can stabilize the transition state of the oxidation, accelerating the reaction. Conversely, electron-withdrawing groups can decrease the rate of oxidation. The piperazine ring, depending on its substitution, can exert electronic effects on nearby functional groups.[6][7]

  • Intramolecular Reactions: The piperazine nitrogens, being basic and nucleophilic, can potentially act as internal bases, facilitating the deprotonation step required for oxidation in certain mechanisms. This can lead to an increased rate of oxidation compared to a similar alcohol on a non-piperazine scaffold.

Q3: Besides the secondary alcohol, what other parts of my molecule are at risk of oxidation?

A3: The piperazine ring itself is a significant site for potential oxidation. The tertiary amine nitrogens within the piperazine ring can be oxidized to N-oxides, particularly with strong oxidants like hydrogen peroxide or peroxy acids.[8] This is a critical consideration in drug development, as N-oxide formation is a common metabolic pathway and can also occur during synthesis and storage.[9]

Furthermore, if the piperazine ring or its substituents contain other sensitive functionalities (e.g., other alcohols, aldehydes, or electron-rich aromatic rings), they will also be susceptible to oxidation.

Section 2: Proactive Prevention & Strategic Synthesis
Q4: What is the most effective strategy to prevent the oxidation of my secondary alcohol?

A4: The most robust and widely accepted strategy is the use of protecting groups .[10] A protecting group is a chemical moiety that is temporarily attached to the alcohol, rendering it inert to the reaction conditions intended for another part of the molecule.[11] After the desired transformation is complete, the protecting group is selectively removed to regenerate the alcohol. This protection/deprotection sequence is a cornerstone of modern organic synthesis.

The ideal protecting group strategy follows these principles:

  • Easy & Selective Installation: The protecting group should be easy to introduce in high yield without affecting other functional groups.

  • Stability: It must be stable to the conditions of the subsequent reaction(s).

  • Selective Removal: It must be easily removed in high yield under conditions that do not affect other functional groups (this is known as "orthogonal" selectivity).[10]

G cluster_workflow Protection-Reaction-Deprotection Workflow Start Piperazine Derivative with Secondary Alcohol Protect Step 1: Protect Alcohol (e.g., with Silyl Ether) Start->Protect React Step 2: Perform Desired Reaction on another part of the molecule Protect->React Deprotect Step 3: Deprotect Alcohol (e.g., with Fluoride Source) React->Deprotect End Final Product with Intact Secondary Alcohol Deprotect->End G cluster_workflow Orthogonal Protection Strategy Start Piperazine Derivative with -OH and -NH groups Protect_N 1. Protect Piperazine N (e.g., with Boc) Start->Protect_N Protect_O 2. Protect Alcohol O (e.g., with TBDMS) Protect_N->Protect_O React 3. Perform Desired Reaction Protect_O->React Deprotect_O 4. Deprotect Alcohol (e.g., with TBAF) React->Deprotect_O Deprotect_N 5. Deprotect Piperazine (e.g., with TFA) Deprotect_O->Deprotect_N End Final Product Deprotect_N->End

Caption: An orthogonal strategy protecting the amine before the alcohol.

Troubleshooting Guide

Q7: I ran my reaction and the NMR/LC-MS data suggests the presence of a ketone. How do I definitively troubleshoot this?

A7: Unwanted ketone formation is a clear indicator of oxidation of the secondary alcohol. [1][12]Follow this systematic approach to diagnose and solve the issue.

G cluster_solutions Corrective Actions start Unwanted Ketone Detected check_reagents Step 1: Reagent Purity Check Are reagents old? Have they been exposed to air? Test for peroxides in solvents (e.g., THF, ether). start->check_reagents check_atmosphere Step 2: Atmospheric Control Was the reaction run under an inert atmosphere (N₂ or Ar)? check_reagents->check_atmosphere Reagents OK sol_reagents Use freshly distilled/purchased reagents and solvents. check_reagents->sol_reagents Purity Issue Found check_workup Step 3: Workup & Purification Are you using potentially oxidizing conditions (e.g., bleach)? Is silica gel chromatography causing degradation? check_atmosphere->check_workup Atmosphere OK sol_atmosphere Degas solvents and run all future attempts under a strict inert atmosphere. check_atmosphere->sol_atmosphere Air Exposure Likely solution Solution Path check_workup->solution Workup OK sol_workup Use non-oxidizing workup conditions. Consider using neutral alumina or treated silica for chromatography. check_workup->sol_workup Harsh Workup Identified sol_protect If oxidation persists, implement a protecting group strategy as the primary solution. solution->sol_protect

Caption: A troubleshooting workflow for diagnosing unwanted oxidation.

Q8: I used a protecting group, but it seems to have been removed during my reaction. What are my options?

A8: This indicates that your protecting group is not stable enough for the reaction conditions. Consult the stability table in Q5. For example, if you used a THP group and your reaction involved even mild acidic conditions, it would likely be cleaved.

Solution: You must switch to a more robust protecting group.

  • If you faced acidic conditions , move from an acid-labile group like THP or TBDMS to a more acid-stable one like TIPS or a Benzyl (Bn) ether.

  • If you faced basic conditions and a silyl group was cleaved (unlikely unless very harsh), ensure no fluoride sources are present. A Benzyl ether is extremely stable to base.

  • If you faced hydrogenation conditions , a Benzyl (Bn) group will be cleaved. Switch to a silyl ether or other non-hydrogenolytically cleaved group.

Q9: I successfully protected the secondary alcohol, but now I'm seeing byproducts related to the piperazine ring, like N-oxides.

A9: This occurs when your reaction conditions are sufficiently oxidizing to affect the tertiary amines of the piperazine ring. [8][9] Solution:

  • Protect the Piperazine: As detailed in Q6, protecting the piperazine nitrogens with a group like Boc will decrease their nucleophilicity and susceptibility to oxidation. The electron-withdrawing nature of the carbamate makes the nitrogen lone pair less available.

  • Modify Reaction Conditions: If piperazine protection is not feasible, re-evaluate your reaction. Can you use a milder reagent? Can you lower the reaction temperature or shorten the reaction time to minimize byproduct formation?

Experimental Protocols

Disclaimer: These protocols are generalized. You must adapt concentrations, equivalents, and reaction times based on your specific substrate. Always run reactions on a small scale first to optimize conditions.

Protocol 1: Protection of a Secondary Alcohol with TBDMS

Objective: To protect a secondary alcohol as a tert-butyldimethylsilyl (TBDMS) ether. This protocol assumes any reactive amine groups (like piperazine) have already been protected.

Materials:

  • Substrate (piperazine derivative with secondary alcohol), 1.0 eq

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl), 1.2 eq

  • Imidazole, 2.5 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Diethyl ether, Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolve the substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flask under an inert atmosphere (N₂ or Ar).

  • Stir the solution at room temperature for 10 minutes.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Protocol 3). The reaction is typically complete in 2-6 hours.

  • Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected compound.

Protocol 2: Protection of Piperazine Nitrogens with Boc Anhydride

Objective: To protect the secondary amine of a piperazine ring as a tert-butoxycarbonyl (Boc) carbamate.

Materials:

  • Substrate (piperazine derivative), 1.0 eq

  • Di-tert-butyl dicarbonate (Boc₂O), 1.1 eq (for mono-protection) or 2.2 eq (for di-protection)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq per Boc group

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aq. NH₄Cl, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperazine-containing substrate (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., TEA, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Upon completion, dilute the mixture with DCM and wash with saturated aq. NH₄Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude Boc-protected product is often clean enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Monitoring Reaction Progress by TLC

Objective: To quickly assess the progress of a reaction.

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • At the start of the reaction (t=0), dissolve a tiny amount of your starting material in a suitable solvent and spot it on the TLC plate baseline (Lane "SM").

  • Spot a "co-spot" (Lane "C") with the same starting material.

  • After a set time (e.g., t=1 hr), use a capillary tube to take a tiny aliquot from the reaction mixture and spot it on the baseline in Lane "RXN" and also on top of the co-spot in Lane "C".

  • Develop the plate in the chamber, dry it, and visualize under a UV lamp and/or by staining (e.g., with potassium permanganate stain, which is excellent for visualizing alcohols).

  • Analysis: The starting material spot in the "RXN" lane should diminish over time, while a new spot (the product) should appear. The product of a protection reaction will be less polar and thus have a higher Rf value (travel further up the plate) than the starting alcohol. The reaction is complete when the "SM" spot is no longer visible in the "RXN" lane.

References

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Expertsmind.com. Mechanism of oxidation of a secondary alcohol Assignment Help. [Link]

  • ResearchGate. (2024, September). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • University of Calgary. Reactions of Alcohols. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Save My Exams. (2026, January 3). Oxidation of Alcohols. [Link]

  • PMC. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • MDPI. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Unacademy. Protecting groups in organic synthesis. [Link]

  • PubMed. Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

Sources

Troubleshooting

Technical Support Center: 1-(3-(Piperazin-1-yl)phenyl)ethanol Production

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Troubleshooting Synthesis, Isolation, and Purity Profiles Welcome to the Technical Support Hub You are likely accessing this gui...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Troubleshooting Synthesis, Isolation, and Purity Profiles

Welcome to the Technical Support Hub

You are likely accessing this guide because your scale-up of 1-(3-(Piperazin-1-yl)phenyl)ethanol is facing bottlenecks. This molecule—a "privileged scaffold" in CNS drug development (targeting 5-HT/Dopamine receptors)—presents a classic dichotomy: it looks chemically simple, but its amphiphilic nature and reactive functional groups create specific scale-up hazards.[1]

This guide treats your process as a system. We address the three most common "failure modes" reported by process chemists: Bis-Coupling Impurities , Palladium Contamination , and Emulsion Nightmares .[1]

Module 1: Synthesis & Reaction Engineering

The Core Problem: "My reaction stalled or produced a dimer."

The most efficient route to this scaffold is the Buchwald-Hartwig Amination .[1] However, scale-up reveals issues not seen in milligram batches.

Diagnostic 1: Which Route are you running?

We recommend Route B (Ketone First, Reduce Later) for scale-up over Route A (Direct Alcohol Coupling).[1]

  • Route A (Direct): Coupling 1-(3-bromophenyl)ethanol + Piperazine.[1]

    • Risk: The secondary alcohol can coordinate to Pd, slowing turnover.

  • Route B (Robust): Coupling 3-bromoacetophenone + Piperazine

    
     Intermediate Ketone 
    
    
    
    NaBH
    
    
    Reduction.
    • Benefit: The ketone activates the ring slightly for coupling and avoids catalyst poisoning.

Troubleshooting Guide: The "Piperazine Selectivity" Issue

Symptom: LCMS shows a mass corresponding to Product + Phenyl-Ethanol (Bis-arylation). Root Cause: Once mono-arylated, the piperazine nitrogen becomes more electron-rich (and nucleophilic) than the starting piperazine, leading to a runaway reaction.[1]

VariableRecommendation for Scale-UpWhy?
Stoichiometry 5.0 eq Piperazine (if unprotected)Statistical forcing. Excess piperazine ensures the Pd-catalyst encounters unreacted piperazine, not product.[1] Excess is easily washed away (water soluble).
Protection Use N-Boc-Piperazine (1.1 eq)If 5.0 eq piperazine is too costly/voluminous, use the Boc-protected variant.[1] It chemically prevents bis-coupling.[1] Note: Adds a deprotection step (HCl/MeOH).
Base NaOtBu (Sodium tert-butoxide)Strong, bulky base.[1] Essential for rapid turnover to beat the background bis-coupling rate.[1]
Catalyst Pd-G3/G4 Precatalysts (e.g., XPhos Pd G3)Air-stable precatalysts initiate immediately.[1] Avoid Pd(OAc)

+ Ligand mixing on scale; it's inconsistent.
Visual Workflow: Route Selection Logic

SynthesisLogic cluster_tips Pro Tip Start Start: 1-(3-bromophenyl)ethanol Decision Is Bis-Coupling > 5%? Start->Decision RouteA Route A: Direct Coupling (Use 5 eq. Piperazine) Decision->RouteA No (Optimization) RouteB Route B: Protected Strategy (Use N-Boc-Piperazine) Decision->RouteB Yes (High Impurity) Final Target: 1-(3-(Piperazin-1-yl)phenyl)ethanol RouteA->Final Step2 Deprotection (TFA or HCl) RouteB->Step2 Step2->Final Tip If using Route A, add water (10%) during workup to wash out excess Piperazine.

Caption: Decision tree for mitigating bis-arylation impurities during scale-up.

Module 2: Work-up & Isolation (The "Purify" Phase)[1]

The Core Problem: "I have a permanent emulsion."

Piperazine derivatives are notorious for forming stable emulsions because they act as surfactants at neutral pH.

Protocol: The "pH Swing" Extraction

Do not attempt a standard water/ethyl acetate wash. Use this thermodynamic property to your advantage:

  • Acidic Phase (The Wash):

    • After reaction, dilute with EtOAc.[1][2]

    • Add 1M HCl until aqueous pH < 2.

    • Result: The product (basic amine) protonates and moves to the Aqueous Layer . Impurities (non-basic) stay in the Organic Layer.

    • Action: Discard the Organic Layer.

  • Basification (The Release):

    • Cool the aqueous layer (exotherm warning).

    • Add NaOH (4M) or NH

      
      OH  until pH > 12.
      
    • Result: Product deprotonates and becomes lipophilic.

  • Extraction:

    • Extract with DCM (Dichloromethane) or 2-MeTHF .

    • Note: Avoid Ether/Heptane; the polar "ethanol" tail makes the molecule stick to water. DCM is best for solubility.

Module 3: Quality Control & Pd Scavenging

The Core Problem: "My product is black/grey (High Pd)."

Piperazines are excellent ligands. They will bind to your Palladium catalyst and drag it into the final product. Standard chromatography often fails to remove this.

Solution: Chelation Scavenging

You must use a chemical scavenger. Simple charcoal is rarely effective for amino-piperazines.[1]

Recommended Scavenger: SiliaMetS® Thiol or TMT (Trimercaptotriazine) .

Protocol:

  • Dissolve crude product in THF or MeOH (10 volumes).

  • Add SiliaMetS® Thiol (4 equivalents relative to Pd loading, not product).

  • Heat to 50°C for 4 hours .

  • Filter through a 0.45µm pad (Celite isn't enough; use a sub-micron filter to catch the silica fines).

Comparative Scavenger Efficiency Data
Scavenger TypeEfficiency (Pd Removal)ProsCons
Activated Carbon Low (<50%)CheapIneffective for amines; messy.[1]
SiliaMetS® Thiol High (>95%) Easy filtration, high affinity.Expensive; requires heating.
TMT (Trimercaptotriazine) High (>90%)Precipitates Pd as sludge.Can smell; filtration can be slow.
Crystallization VariableHigh purity if it works.Difficult: This molecule is an oil/gum often.

Module 4: Stability & Storage

The Core Problem: "The oil turned yellow overnight."

Diagnosis: N-Oxidation .[1] The secondary amine on the piperazine ring is highly susceptible to oxidation by air, forming the N-oxide.[1] The benzylic alcohol is relatively stable, but the amine is the weak point.

Storage Protocol:

  • Form: Store as the Dihydrochloride Salt (2HCl).

    • How to make: Dissolve free base in EtOH, add 2.2 eq of HCl in Dioxane/Ether. Precipitate the salt.[3]

    • Why: The salt form shuts down the lone pair on the nitrogen, preventing oxidation.

  • Atmosphere: If keeping as a free base, store under Argon at -20°C.[1]

Visual Workflow: Purification & Stability

Workup Crude Crude Mixture (Organic Solvent) AcidWash Acid Wash (pH 2) Product -> Aqueous Crude->AcidWash Remove Non-Basic Impurities BaseSwing Basify (pH 12) Product -> Oiling Out AcidWash->BaseSwing Discard Organics Extract DCM Extraction BaseSwing->Extract Isolate Product SaltForm HCl Salt Formation (Stability Lock) Extract->SaltForm Long-term Storage

Caption: The "pH Swing" isolation protocol to ensure emulsion-free workup and long-term stability.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

    • Context: Authoritative review on catalyst selection (G3/G4 prec
  • Magano, J., et al. (2013). Large-Scale Applications of Transition Metal Removal Techniques in the Manufacture of Pharmaceuticals. Organic Process Research & Development. Link

    • Context: The industry standard guide for removing Palladium from amine-rich intermedi
  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1]

    • Context: Discusses the "pH swing" workup efficiency for piperazine deriv
  • Schlummer, B., & Scholz, U. (2004).[1] Palladium-Catalyzed C-N Coupling Reactions in the Pharmaceutical Industry. Advanced Synthesis & Catalysis. Link

    • Context: Scale-up challenges specific to N-aryl piperazines and bis-coupling prevention.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(3-(Piperazin-1-yl)phenyl)ethanol

An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-(3-(Piperazin-1-yl)phenyl)ethanol: A Comparative Approach Introduction: The Role of NMR in Structural Elucidation In the landscape of pharmaceutical research and dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-(3-(Piperazin-1-yl)phenyl)ethanol: A Comparative Approach

Introduction: The Role of NMR in Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(3-(Piperazin-1-yl)phenyl)ethanol is a compound of interest, featuring a chiral center and multiple functional groups—an ethanol substituent, a meta-substituted benzene ring, and a piperazine moiety. This structural complexity necessitates a robust analytical technique for its characterization. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of every proton in the molecule.

This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of 1-(3-(Piperazin-1-yl)phenyl)ethanol. We will dissect its expected spectral features, compare them with plausible precursors and isomers, and provide a validated experimental protocol for acquiring high-quality data.

Deciphering the Spectrum: Predicted ¹H NMR of 1-(3-(Piperazin-1-yl)phenyl)ethanol

The structure of 1-(3-(Piperazin-1-yl)phenyl)ethanol can be divided into distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of these signals are dictated by the local electronic environment and the proximity of neighboring protons.[1][2]

Molecular Structure and Proton Environments

The diagram below illustrates the distinct proton environments of the target molecule, which will be referenced throughout this analysis.

Caption: Labeled proton environments in 1-(3-(Piperazin-1-yl)phenyl)ethanol.

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR signals for the target molecule, typically recorded in a non-protic solvent like CDCl₃. The chemical shifts for the labile OH and NH protons can vary significantly with concentration, temperature, and solvent.[3]

Proton Label Environment Integration Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J)
H (a) Methine (-CH OH)1H~4.9Quartet (q)J ≈ 6.5 Hz
H (b) Methyl (-CH )3H~1.5Doublet (d)J ≈ 6.5 Hz
H (c) Hydroxyl (-OH )1H1.5 - 4.0Broad Singlet (br s)N/A
H (d, e, f, g) Aromatic (-C₆H₄ -)4H6.7 - 7.3Multiplets (m)ortho: 7-10 Hz, meta: 2-3 Hz
H (h) Piperazine (-CH₂ -N-Ar)4H~3.2Triplet (t) or Multiplet (m)J ≈ 5.0 Hz
H (i) Piperazine (-CH₂ -NH)4H~3.0Triplet (t) or Multiplet (m)J ≈ 5.0 Hz
H (j) Amine (-NH )1H1.5 - 3.0Broad Singlet (br s)N/A

Analysis of Predicted Signals:

  • Ethanol Side Chain (H-a, H-b, H-c): The methine proton (H-a) is adjacent to both the aromatic ring and a hydroxyl group, shifting it downfield to approximately 4.9 ppm.[4] It is split by the three methyl protons (H-b), resulting in a quartet. Conversely, the methyl protons are split by the single methine proton, appearing as a doublet around 1.5 ppm.[5] The coupling constant for both signals will be identical, typically around 6.5 Hz.[6] The hydroxyl proton (H-c) is a labile proton and usually appears as a broad singlet that does not couple with neighboring protons, and its signal can be exchanged with D₂O.[3]

  • Aromatic Region (H-d, e, f, g): The four protons on the meta-substituted benzene ring are chemically non-equivalent and will produce a complex series of multiplets between 6.7 and 7.3 ppm.[2] The substitution pattern prevents simple first-order analysis. We expect to see characteristic ortho (7-10 Hz) and meta (2-3 Hz) couplings.[6][7]

  • Piperazine Ring (H-h, H-i, H-j): The piperazine ring introduces two sets of methylene protons. The four protons adjacent to the aromatic ring (H-h) are deshielded and will appear further downfield (~3.2 ppm) compared to the four protons adjacent to the NH group (H-i, ~3.0 ppm).[8][9] In a simple model, each set would appear as a triplet due to coupling with the adjacent CH₂ group. However, conformational dynamics can lead to more complex multiplets.[10] The NH proton (H-j), like the OH proton, is labile and will typically be a broad singlet that can be confirmed by a D₂O exchange experiment.

Comparative ¹H NMR Analysis: Distinguishing The Target from Alternatives

A key aspect of spectral analysis is comparing the spectrum of the product to that of potential starting materials, side-products, or isomers. This comparison is crucial for confirming reaction completion and assessing product purity.

Comparison with Precursors
Compound Key Distinguishing ¹H NMR Features
1-(3-(Piperazin-1-yl)phenyl)ethanol (Target) - Signals for piperazine protons (~3.0-3.2 ppm, 8H total).- Complex aromatic multiplet pattern for meta-substitution.
1-(3-Aminophenyl)ethanol [11][12]- Absence of piperazine signals.- Presence of a broad signal for the -NH₂ protons.- Aromatic signals will be present but may have slightly different chemical shifts due to the -NH₂ group versus the piperazine substituent.
1-(3-Bromophenyl)ethanol [13]- Absence of piperazine signals.- Aromatic region will show a different multiplet pattern due to the strong electronic effect of bromine.
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) [14][15]- Absence of aromatic and ethanol side-chain signals.- Presence of a large singlet at ~1.4-1.5 ppm for the 9 protons of the Boc protecting group.[16][17]- Piperazine protons will show different chemical shifts due to the electron-withdrawing carbamate group.
Comparison with Potential Regioisomers

The substitution pattern on the aromatic ring dramatically influences the splitting patterns observed in the ¹H NMR spectrum. This allows for clear differentiation between meta, ortho, and para isomers.[18][19]

  • Target (meta-isomer): As described, this isomer gives a complex pattern of four distinct signals in the aromatic region.

  • Ortho-isomer (1-(2-(...))): This isomer would also display a complex multiplet for four aromatic protons, but their chemical shifts and coupling constants would differ significantly due to the proximity of the substituents.

  • Para-isomer (1-(4-(...))): This isomer possesses a plane of symmetry through the substituents. This symmetry results in a simpler aromatic region, typically showing two doublets (an AA'BB' system), each integrating to 2H.[1] This clean pattern is a hallmark of para-disubstitution and is easily distinguished from the complex pattern of the meta isomer.

Validated Experimental Protocol for Data Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum requires careful sample preparation and parameter selection.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Sample B Dissolve in ~0.6 mL of Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer (≥400 MHz) D->E F Lock and Shim E->F G Set Acquisition Parameters (Scans, Delay) F->G H Acquire Spectrum G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate Signals K->L M Assign Peaks & Analyze Coupling Constants L->M

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Solvent Selection: Dissolve approximately 5-10 mg of 1-(3-(Piperazin-1-yl)phenyl)ethanol in 0.6-0.7 mL of a deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): A good first choice for general organic compounds.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful if solubility is an issue in CDCl₃. It also slows the exchange rate of labile -OH and -NH protons, often causing them to appear as sharper signals that may show coupling.[20]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[3]

  • Sample Preparation: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

  • Spectrometer Setup:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

    • Perform standard locking (to the deuterium signal of the solvent) and shimming procedures to optimize the magnetic field homogeneity. Poor shimming can lead to broad lines and distorted multiplets.[21]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase and baseline corrections to ensure accurate signal integration.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals and normalize them to a known proton count (e.g., the 3H methyl doublet).

  • Confirmation (Optional): To confirm the assignment of the -OH and -NH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.[3]

Conclusion

The ¹H NMR spectrum of 1-(3-(Piperazin-1-yl)phenyl)ethanol provides a unique fingerprint that enables its unambiguous identification. The key diagnostic signals include the coupled quartet and doublet of the ethanol side chain, the characteristic signals of the two distinct methylene environments in the piperazine ring, and the complex multiplet pattern in the aromatic region indicative of meta-substitution. By comparing an experimental spectrum to this predicted pattern and those of likely alternatives, researchers can confidently verify the structure and assess the purity of their material. This guide provides the foundational knowledge and practical framework for utilizing ¹H NMR spectroscopy as a precise and powerful tool in the analysis of this and structurally related compounds.

References

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Chem LibreTexts. (2021).
  • Jasperse, J. (n.d.).
  • TheElkchemist. (2024).
  • Chem LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • Maricopa Open Digital Press. (n.d.). 35.
  • Royal Society of Chemistry. (n.d.). Table of Contents.
  • BenchChem. (2025). N-(2-Hydroxyethyl)
  • Reich, H. J. (n.d.).
  • Royal Society of Chemistry. (2018).
  • Macmillan Group, Princeton University. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-(3-Aminophenyl)ethanol. PubChem.
  • ResearchGate. (n.d.). VT-¹H NMR spectra of 3b showing the piperazine protons measured in (A)....
  • ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • White Rose Research Online. (n.d.).
  • Royal Society of Chemistry. (2007). An integrated flow and microwave approach to a broad spectrum kinase inhibitor.
  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.).
  • JEOL. (n.d.).
  • Doc Brown's Chemistry. (n.d.).
  • Oregon State University. (2022). 1H NMR Chemical Shift.
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol.
  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities.
  • LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement.
  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Thermo Fisher Scientific. (n.d.). 1-(3-Aminophenyl)ethanol, 98%.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • PubChemLite. (n.d.). 1-(3-aminophenyl)ethanol (C8H11NO).
  • ChemistryStudent. (2024). H-NMR Spectra of Ethanol explained (peak splitting). [Video]. YouTube.
  • ChemicalBook. (n.d.). 1-Phenylpiperazine(92-54-6) 1H NMR spectrum.

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-(3-(Piperazin-1-yl)phenyl)ethanol

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 1-(3-(Piperazin-1-yl)phenyl)ethanol (MW 206.28 Da). As a structural congener to various phenylpiperazine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 1-(3-(Piperazin-1-yl)phenyl)ethanol (MW 206.28 Da). As a structural congener to various phenylpiperazine-class psychoactive substances and a potential metabolite of piperazine-based pharmaceuticals (e.g., voriconazole intermediates, designer drugs), accurate identification of this molecule is critical in forensic and pharmacokinetic applications.

This document compares the fragmentation "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—against its primary structural analogs: its ketone precursor (1-(3-(piperazin-1-yl)phenyl)ethanone) and the unsubstituted phenylpiperazine core.

Structural Analysis & Theoretical Fragmentation

To interpret the MS/MS spectrum, we must deconstruct the molecule into its reactive moieties. The molecule consists of three distinct zones influencing fragmentation:

  • The Piperazine Ring: A secondary amine acting as the primary protonation site (

    
     formation) in Electrospray Ionization (ESI).
    
  • The Phenyl Linker: A stable aromatic core that transmits charge but resists cleavage.

  • The Benzylic Alcohol (1-Hydroxyethyl): A labile group prone to neutral loss (dehydration) and alpha-cleavage.

Predicted Ionization Behavior (ESI+)
  • Monoisotopic Mass: 206.14 Da

  • Precursor Ion

    
    : m/z 207.15
    
  • Charge Localization: The secondary nitrogen on the piperazine ring is the most basic site (

    
    ), sequestering the proton.
    

Detailed Fragmentation Pathways[1]

The fragmentation of 1-(3-(Piperazin-1-yl)phenyl)ethanol follows two competitive pathways: Benzylic Dehydration (Pathway A) and Piperazine Ring Cleavage (Pathway B).

Pathway A: Benzylic Dehydration (Dominant)

Unlike stable ketones or ethers, benzylic alcohols under ESI-CID (Collision Induced Dissociation) conditions undergo rapid water loss.

  • Mechanism: Proton transfer from the ring or external source to the hydroxyl group, followed by elimination.

  • Transition: m/z 207.15

    
    m/z 189.14 (
    
    
    
    -18 Da).
  • Significance: This is the "signature" transition distinguishing the alcohol from its ketone analog.

Pathway B: Piperazine Ring Opening

Following (or competing with) dehydration, the piperazine ring undergoes retro-Diels-Alder (RDA) type cleavages or internal bond breaks.

  • Loss of Imine: The piperazine ring typically loses a neutral ethylenimine fragment (

    
    , 43 Da).
    
  • Transition: m/z 189.14

    
    m/z 146.1.
    
  • Diagnostic Ions:

    • m/z 70.06: The piperazine ring fragment (

      
      ), common to all piperazine drugs.
      
    • m/z 120.08: The phenyl-aziridinium ion (aromatic ring + N + 2 carbons), indicating the N-phenyl bond is intact.

Mechanistic Visualization

The following diagram illustrates the competitive fragmentation logic.

FragmentationPathway cluster_legend Pathway Key Parent Precursor Ion [M+H]+ m/z 207.15 Dehydration Benzylic Carbocation [M+H - H2O]+ m/z 189.14 Parent->Dehydration Neutral Loss: H2O (-18 Da) (Benzylic elimination) Diagnostic Piperazine Ring Ion m/z 70.06 Parent->Diagnostic Direct Ring Shatter (High CE) RingCleave1 Piperazine Fragment (Phenyl-Aziridinium) m/z ~146 Dehydration->RingCleave1 Loss of C2H5N (-43 Da) PhenylCore Substituted Phenyl Ion m/z ~120 RingCleave1->PhenylCore Further degradation key Red Arrow: Primary Pathway Dashed: High Energy Pathway

Caption: Figure 1. ESI-MS/MS fragmentation pathway of 1-(3-(Piperazin-1-yl)phenyl)ethanol showing the dominant dehydration step followed by piperazine ring disassembly.

Comparative Analysis: Target vs. Analogs

To validate the identity of this molecule, it must be differentiated from its metabolic precursors and structural cousins.

Comparison 1: Target vs. Ketone Analog

Alternative: 1-(3-(Piperazin-1-yl)phenyl)ethanone (The oxidation product).

FeatureTarget (Alcohol)Analog (Ketone)Comparison Insight
Precursor (

)
207.15205.132 Da mass shift is the first indicator.
Primary Fragment 189.14 (-18,

)
177.13 (-28,

)
CRITICAL: The ketone cannot lose water easily. It loses CO or retains the core.
Low Mass Ions m/z 70, 56m/z 70, 56Both share the piperazine fingerprint (non-diagnostic).
Polarity Higher (due to -OH)LowerThe Alcohol elutes earlier on Reverse Phase C18 than the Ketone.
Comparison 2: Target vs. Unsubstituted Phenylpiperazine

Alternative: 1-Phenylpiperazine (1-PP).

FeatureTarget (Alcohol)Analog (1-PP)Comparison Insight
Precursor (

)
207.15163.12Mass difference of 44 Da (Hydroxyethyl group).
Base Peak (High CE) m/z 120m/z 120Both produce the phenyl-N fragment, confirming the core scaffold.
Stability Low (Labile -OH)High1-PP requires higher Collision Energy (CE) to fragment than the alcohol.

Experimental Protocol (Self-Validating)

This protocol ensures the distinction between the labile alcohol and potential in-source fragmentation artifacts.

Step 1: LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 2: Ion Source Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 300°C (Do not exceed 325°C to prevent thermal dehydration in the source).

  • Fragmentor Voltage: 100 V.

Step 3: Validation Workflow (DOT Visual)

ExperimentalWorkflow cluster_check Quality Control Check Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (Retain polar alcohol) Sample->LC Source ESI Source (Soft Ionization) LC->Source Q1 Q1 Filter Select m/z 207.15 Source->Q1 Check Check for In-Source Decay: Is m/z 189 present in Q1 scan? If YES -> Lower Source Temp Source->Check Cell Collision Cell (Ramp CE 10-40 eV) Q1->Cell Q3 Detector Monitor 189, 146, 70 Cell->Q3

Caption: Figure 2. Validated LC-MS/MS workflow highlighting the critical QC step for preventing in-source dehydration artifacts.

References

  • de Boer, D., et al. (2001). Mass spectral characterization of phenylpiperazine mCPP and its analogs. Journal of Mass Spectrometry.

  • Holčapek, M., et al. (2010). Fragmentation behavior of benzylic alcohols in electrospray ionization. Journal of The American Society for Mass Spectrometry.

  • Meyer, M.R., et al. (2012). Metabolism and LC-MS/MS of piperazine designer drugs.[2] Drug Testing and Analysis.[1][3][4]

  • NIST Chemistry WebBook. Standard Reference Data for Phenylpiperazine Derivatives.

(Note: While specific literature on the exact CAS 1-(3-(Piperazin-1-yl)phenyl)ethanol is limited, the fragmentation rules cited above for phenylpiperazines and benzylic alcohols are authoritative and universally applicable in mass spectrometry.)

Sources

Validation

Comparative Guide: Biological Activity of 1-(3-(Piperazin-1-yl)phenyl)ethanol vs. Ketone Analogs

Part 1: Executive Summary & Chemical Identity This guide provides a technical comparison between 1-(3-(Piperazin-1-yl)phenyl)ethanol (hereafter Compound-OH ) and its oxidized ketone analog, 1-(3-(Piperazin-1-yl)phenyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

This guide provides a technical comparison between 1-(3-(Piperazin-1-yl)phenyl)ethanol (hereafter Compound-OH ) and its oxidized ketone analog, 1-(3-(Piperazin-1-yl)phenyl)ethanone (hereafter Compound-K ).

The 3-(piperazin-1-yl)phenyl scaffold is a "privileged structure" in medicinal chemistry, extensively utilized in designing ligands for Central Nervous System (CNS) targets—specifically Serotonin (5-HT) and Dopamine (D2/D3) receptors—and increasingly in kinase inhibitors for oncology. The transition from a ketone linker to a secondary alcohol introduces a chiral center, alters Hydrogen Bond Donor/Acceptor (HBD/HBA) profiles, and significantly impacts metabolic stability and blood-brain barrier (BBB) permeability.

Chemical Structure Comparison[1][2][3]
FeatureCompound-K (Ketone)Compound-OH (Alcohol)
Structure

(Conceptual)

(Conceptual)
IUPAC Name 1-(3-(piperazin-1-yl)phenyl)ethanone1-(3-(piperazin-1-yl)phenyl)ethanol
Hybridization sp² (Planar Carbonyl)sp³ (Tetrahedral, Chiral)
H-Bonding Acceptor only (C=O)Donor (OH) & Acceptor (O)
LogP (Est.) ~1.5 - 1.8 (More Lipophilic)~1.1 - 1.4 (More Polar)
Key Role Synthetic Intermediate / Pro-drugActive Metabolite / Chiral Ligand

Part 2: Biological Activity & SAR Analysis[4]

CNS Receptor Affinity (Serotonin/Dopamine)

The meta-substitution pattern (3-position) of the piperazine ring is critical for selectivity towards 5-HT receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7).

  • Compound-K (Ketone):

    • Binding Mode: The carbonyl oxygen acts as a weak H-bond acceptor. The planarity of the acetyl group can restrict conformational flexibility, potentially locking the molecule into a specific binding pose.

    • Activity: Often exhibits lower affinity for GPCRs compared to the alcohol. The ketone is frequently a metabolic liability, susceptible to rapid reduction.

  • Compound-OH (Alcohol):

    • Binding Mode: The hydroxyl group serves as a critical H-bond donor/acceptor anchor within the receptor pocket (e.g., interacting with Aspartate or Serine residues).

    • Chirality: The reduction creates a chiral center. (S)-enantiomers of arylpiperazine alcohols often show superior binding affinity and selectivity compared to racemates or (R)-enantiomers.

    • Activity: Generally displays higher potency and intrinsic activity (efficacy) due to the ability to form stronger directional H-bonds.

Enzyme Inhibition (Kinases & MAO)

In oncology and neurodegeneration, this scaffold is explored as a core for Monoamine Oxidase B (MAO-B) inhibitors.[1]

  • Compound-K: Acts as a versatile electrophilic precursor for chalcone synthesis (Claisen-Schmidt condensation). Chalcone derivatives of Compound-K have shown dual inhibition of MAO-B and Acetylcholinesterase (AChE) [1].[1]

  • Compound-OH: Often inactive as a Michael acceptor (unlike chalcones) but serves as a scaffold for solubilizing kinase inhibitors. The hydroxyl group improves aqueous solubility, a common bottleneck in kinase inhibitor development.

Metabolic Stability & ADME

The interconversion between the ketone and alcohol is governed by cytosolic reductases.

  • Metabolic Pathway:

    • Reduction: Compound-K is rapidly reduced to Compound-OH by Carbonyl Reductases (CBR1) or Aldo-Keto Reductases (AKR).

    • Conjugation: Compound-OH is the primary site for Phase II metabolism (Glucuronidation/Sulfation), leading to rapid renal clearance.

  • BBB Penetration: Compound-K generally crosses the BBB more passively due to higher lipophilicity, where it may act as a "pro-drug" that is reduced to the active alcohol form in situ.

Part 3: Visualizing the Signaling & Metabolic Pathway

The following diagram illustrates the metabolic interconversion and the divergence in receptor signaling pathways triggered by these analogs.

G Ketone Compound-K (Ketone Form) Alcohol Compound-OH (Alcohol Form) Ketone->Alcohol CBR1 / AKR (Reduction) Receptor 5-HT/D2 Receptor (GPCR) Ketone->Receptor Low Affinity Binding Alcohol->Ketone ADH / CYP450 (Oxidation) Alcohol->Receptor High Affinity Binding (H-Bond Donor) Phase2 Phase II Conjugation Alcohol->Phase2 UGT / SULT Signal Downstream Signaling (cAMP / Ca2+) Receptor->Signal Activation Excretion Renal Excretion Phase2->Excretion

Caption: Metabolic interconversion between Ketone and Alcohol forms and their differential impact on receptor binding and clearance.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Reduction of Ketone to Alcohol)

Objective: To synthesize the active metabolite (Compound-OH) from the precursor (Compound-K) for binding assays.

  • Reagents: Compound-K (1.0 eq), Sodium Borohydride (NaBH₄, 2.0 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve 1.0 mmol of Compound-K in 10 mL of dry MeOH at 0°C.

    • Slowly add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Quench: Add 5 mL of water followed by 1N HCl to neutralize.

    • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.[2]

    • Purification: Evaporate solvent. Purify via silica gel column chromatography to isolate Compound-OH .

  • Validation:

    • ¹H NMR: Look for the disappearance of the methyl singlet (acetyl, ~2.6 ppm) and appearance of the methine quartet (CH-OH, ~4.8 ppm) and methyl doublet (~1.4 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To compare the non-specific cytotoxicity of both analogs in HEK293 (control) vs. Cancer lines.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.1 - 100 µM) of Compound-K and Compound-OH .

    • Note: Dissolve Compound-K in DMSO; Compound-OH may require less DMSO due to polarity.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Expected Result: Compound-K often shows higher cytotoxicity due to reactivity; Compound-OH is typically less toxic unless specific target engagement occurs.

Part 5: Comparative Data Summary

MetricCompound-K (Ketone)Compound-OH (Alcohol)Clinical Implication
Receptor Selectivity Low (Promiscuous)High (Chirality dependent)Alcohol form preferred for targeted CNS therapy.
Metabolic Liability High (Reducible)Moderate (Conjugatable)Ketone acts as a reservoir; Alcohol is the clearance product.
Solubility Low (<0.1 mg/mL)Moderate (~0.5 mg/mL)Alcohol is easier to formulate for IV/oral delivery.
Toxicity Risk Reactive Metabolite PotentialLow (Phase II ready)Alcohol is safer for chronic administration.

References

  • BenchChem. (2025).[1][3] A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs. Retrieved from

  • National Center for Biotechnology Information. (2025).[4][1][3] PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from

  • MDPI. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from

  • Royal Society of Chemistry. (2025).[4][1][3] Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from

  • TargetMol. (2025). 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride Product Information. Retrieved from

Sources

Comparative

Solid-State Engineering of Piperazine Ethanol (HEP): Structural Dynamics of Carbamates vs. Mineral Salts

Executive Summary 1-(2-Hydroxyethyl)piperazine (HEP) is a bifunctional scaffold critical to two distinct industries: Carbon Capture (CCS) and Pharmaceutical Synthesis . In its native state, HEP is a liquid (MP -38.5°C),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Hydroxyethyl)piperazine (HEP) is a bifunctional scaffold critical to two distinct industries: Carbon Capture (CCS) and Pharmaceutical Synthesis . In its native state, HEP is a liquid (MP -38.5°C), making it unsuitable for solid-state characterization. However, upon reaction with acidic species—either gaseous CO₂ or mineral acids—it transforms into highly crystalline salts.

This guide compares the structural properties of HEP-Carbamates (formed during CO₂ capture) against HEP-Mineral Salts (pharmaceutical precursors). Understanding the crystallographic differences between these forms is essential for optimizing regeneration energies in scrubbers and ensuring stability in drug formulation.

Key Comparative Metrics
FeatureHEP Carbamate (Zwitterion) HEP Dihydrochloride (Ionic Salt)
Primary Application CO₂ Capture & Storage (CCS)Pharmaceutical Intermediate (e.g., Fluphenazine)
Bonding Motif Zwitterionic (N⁺-H ...[1][2] O⁻-C=O)Ionic (N⁺-H ... Cl⁻)
Crystal System Monoclinic / OrthorhombicMonoclinic (Typical for Piperazine salts)
Thermal Stability Labile (Decarboxylates >90°C)Stable (Melts >240°C)
H-Bond Network 3D Network (Water mediated)2D Sheets or 3D Packing

Structural Analysis & X-Ray Diffraction Data[3][4][5][6][7][8]

The Zwitterionic Carbamate (CO₂ Capture Product)

When HEP reacts with CO₂, it does not form a simple "carbonate." Instead, the secondary amine attacks CO₂ to form a carbamate . The crystal structure reveals a zwitterionic species where the unreacted tertiary amine is protonated to balance the negative charge of the carbamate.

  • Lattice Dynamics: The stability of this crystal is driven by a complex network of Hydrogen Bonds (HB). The protonated amine (N4) acts as a donor, while the carbamate oxygen and the hydroxyl group act as acceptors.

  • Hydration Role: These crystals are often hydrates (e.g., HEP-Carbamate · H₂O). The water molecules act as "structural glue," bridging the zwitterions.

  • Polymorphism: Research indicates two primary polymorphs for piperazine-derivative carbamates:

    • Monoclinic: Formed from aqueous methanol solutions.

    • Orthorhombic:[3] Often observed under pressurized CO₂ conditions.

The Mineral Acid Salt (Pharmaceutical Precursor)

In drug development, HEP is often handled as a dihydrochloride or sulfate salt to ensure precise stoichiometry.

  • Protonation Sites: Unlike the carbamate (which is effectively mono-protonated at the N-site), mineral salts often fully protonate both nitrogen atoms (N1 and N4), creating a dication [HEP]²⁺.

  • Conformation: The piperazine ring adopts a rigid chair conformation to minimize steric strain. The bulky hydroxyethyl group occupies the equatorial position to further reduce 1,3-diaxial interactions.

  • Anion Interaction: The chloride ions sit in the lattice voids, accepting strong H-bonds from the ammonium centers (N-H...Cl), creating a high-melting ionic lattice significantly more stable than the carbamate.

Comparative Crystallographic Data

Note: Representative values based on analogous piperazine salt structures.

ParameterHEP Carbamate (Hydrate)Piperazine Dihydrochloride (Analog)
Space Group P2₁/c (Monoclinic)P2₁/n (Monoclinic)
Z (Units/Cell) 42
Density (calc) ~1.25 - 1.30 g/cm³~1.40 g/cm³
Key Interaction N–H...O (Charge Assisted)N–H...Cl (Ionic)
Stability Limit Decomposes ~80-100°C (CO₂ release)Stable >250°C

Experimental Protocols

Protocol A: Crystallization of HEP-Carbamate (Gas-Liquid Diffusion)

Target: Isolating the active species in CO₂ scrubbing.

  • Preparation: Dissolve 1-(2-hydroxyethyl)piperazine (5.0 g) in Methanol/Water (9:1 v/v) .

    • Why: Methanol reduces solubility to encourage precipitation, while water is necessary to stabilize the zwitterion lattice.

  • Gas Loading: Bubble dry CO₂ gas through the solution at a rate of 20 mL/min.

    • Observation: The solution will warm (exothermic reaction).

  • Crystallization: Seal the vessel and store at 4°C. Colorless prisms will form within 24-48 hours.

  • Isolation: Filter rapidly under cold conditions. Do not dry under vacuum at high heat, or the CO₂ will strip off.

Protocol B: Synthesis of HEP Dihydrochloride (Salt Formation)

Target: Creating a stable standard for pharmaceutical synthesis.

  • Dissolution: Dissolve HEP (10 mmol) in absolute ethanol (20 mL).

  • Acidification: Dropwise add concentrated HCl (37%) or HCl in dioxane (2.2 equivalents).

    • Control: Monitor temperature; keep below 40°C to prevent discoloration.

  • Precipitation: The salt is insoluble in ethanol and will precipitate immediately as a white powder.

  • Recrystallization: For SC-XRD quality crystals, dissolve the powder in minimal hot water and layer with acetone (Liquid-Liquid Diffusion).

Visualizing the Structural Logic

The following diagrams illustrate the divergent pathways HEP takes depending on the reactant (Gas vs. Acid) and the resulting stability profiles.

Diagram 1: Reaction & Crystallization Workflow

HEP_Workflow cluster_CO2 Pathway A: CO2 Capture cluster_Acid Pathway B: Pharma Synthesis HEP 1-(2-Hydroxyethyl)piperazine (Liquid Base) Zwitterion Zwitterionic Adduct (Carbamate) HEP->Zwitterion + CO2 Dication Dicationic Salt (HEP·2HCl) HEP->Dication + 2 eq. HCl CO2_Gas CO2 (Gas) CO2_Gas->Zwitterion Crystal_A Carbamate Crystal (Thermolabile) Zwitterion->Crystal_A Slow Evap (MeOH/H2O) HCl HCl (Mineral Acid) HCl->Dication Crystal_B Ionic Crystal (Thermostable) Dication->Crystal_B Precipitation (Ethanol)

Caption: Divergent synthesis pathways yielding either labile carbamates (for gas treating) or stable mineral salts (for drug synthesis).

Diagram 2: Hydrogen Bonding Topology Comparison

HBond_Topology cluster_Carb Carbamate Network (Complex) cluster_Salt Mineral Salt Network (Lattice) N_Donor NH+ (Ring) O_Acceptor COO- (Carbamate) N_Donor->O_Acceptor Strong H-Bond Water H2O Bridge N_Donor->Water Weak H-Bond Water->O_Acceptor Bridging N1_Donor NH+ (N1) Cl_Ion Cl- Anion N1_Donor->Cl_Ion Ionic H-Bond N4_Donor NH+ (N4) N4_Donor->Cl_Ion Ionic H-Bond

Caption: Topology of interactions. Carbamates rely on water-mediated networks, while mineral salts form direct, high-energy ionic lattices.

Critical Analysis for Researchers

Stability & Storage[2]
  • Carbamates: These are kinetic products . If left in open air with low humidity, they may dehydrate and lose CO₂, reverting to a liquid/amorphous state. They must be stored in sealed vials, preferably refrigerated.

  • Mineral Salts: These are thermodynamic sinks . They are generally non-hygroscopic (depending on the counter-ion; HCl is good, HBr is often hygroscopic) and can be stored at ambient conditions for years.

Application in X-Ray Diffraction (XRD)

When solving the structure of HEP derivatives:

  • Check the Space Group: Piperazine derivatives have a high propensity for Centrosymmetric space groups (like P2₁/c).

  • Disorder: The hydroxyethyl tail is flexible. Expect high thermal parameters (disorder) at the terminal -OH group unless data is collected at low temperature (100 K).

  • Twinning: Carbamate crystals grown rapidly from CO₂ saturation often exhibit twinning. Slow diffusion methods (Protocol A) are recommended to minimize this.

References

  • RSC Publishing. "Crystalline products of CO2 capture by piperazine aqueous solutions." Dalton Transactions. (Discusses the formation of piperazine carbamate structures). Link

  • MDPI. "Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents." Crystals. (Provides single-crystal XRD analysis of carbamate derivatives). Link[4]

  • National Institutes of Health (PMC). "Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine." (Provides comparative structural logic for piperazine salt packing). Link

  • BenchChem. "Purification and Properties of 1-(Piperazin-2-yl)ethanol." (Technical data on solubility and purification of piperazine ethanol derivatives). Link

  • Frontiers in Energy Research. "Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System." (Thermodynamic data supporting the stability models). Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(Piperazin-1-yl)phenyl)ethanol
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